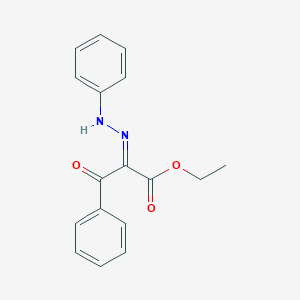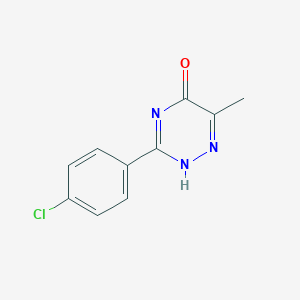![molecular formula C13H16N2O3 B7787722 methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7787722.png)
methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate” is a chemical substance listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes may include steps such as alkylation, halogenation, and cyclization, depending on the specific structure of the compound. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: In biological research, this compound may be used to study enzyme interactions, cellular pathways, and metabolic processes.
Medicine: The compound has potential therapeutic applications and may be investigated for its pharmacological properties and efficacy in treating various diseases.
Industry: this compound is utilized in the development of new materials, catalysts, and industrial processes.
Wirkmechanismus
The mechanism of action of methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. Detailed studies on the molecular interactions and pathways involved can provide insights into the compound’s effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, leading to similar reactivity and applications.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness can be leveraged in various applications, making the compound valuable for research and development in multiple fields.
Eigenschaften
IUPAC Name |
methyl (2Z)-2-[(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-5-6-11(9(2)7-8)14-15-12(10(3)16)13(17)18-4/h5-7,14H,1-4H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAMGWZAHSVEGK-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C(=O)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C(=O)C)\C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid](/img/structure/B7787639.png)
![(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B7787649.png)
![3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B7787652.png)
![N,N-dimethyl-4-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7787653.png)
![(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one](/img/structure/B7787654.png)
![(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B7787658.png)


![ethyl (2E)-4,4,4-trifluoro-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoate](/img/structure/B7787696.png)

![6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one](/img/structure/B7787701.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid](/img/structure/B7787717.png)
![N'-[(1E)-(4-bromothiophen-3-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7787718.png)
![methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7787719.png)
